4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable amine to form the corresponding sulfonamide. This intermediate is then subjected to cyclization reactions to form the thiazepane ring. The reaction conditions often involve the use of organic solvents such as chloroform or tetrahydrofuran, and catalysts like zirconium chloride (ZrCl4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazepane ring can be oxidized or reduced to form different derivatives, which may have distinct chemical and biological properties.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and other reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. The thiazepane ring may also interact with various biological pathways, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methylbenzylsulfonyl chloride
- 4-(Bromomethyl)benzenesulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- Benzenesulfonyl chloride
- 4-Iodobenzenesulfonyl chloride
- p-Toluenesulfonyl chloride
Uniqueness
4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane is unique due to the presence of both a thiazepane ring and a bromobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S2/c18-15-6-8-16(9-7-15)23(20,21)19-11-10-17(22-13-12-19)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHRZZESFSROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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